N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide
Description
Propriétés
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-18-8-11-21(12-9-18)17-27-25(30)24(29)26-14-13-22-6-4-5-15-28(22)33(31,32)23-16-19(2)7-10-20(23)3/h7-12,16,22H,4-6,13-15,17H2,1-3H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJIARJKGRUPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to five ethanediamide analogues with distinct substituents (Table 1). Key differences lie in the aromatic systems, sulfonyl/ether groups, and alkyl/heterocyclic side chains.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Electronic and Steric Effects
- Sulfonyl vs. The trifluoromethyl group, while also electron-withdrawing, offers greater lipophilicity, which may improve blood-brain barrier penetration .
- Benzodioxol vs. Sulfonyl : The benzodioxol group in CAS 896361-86-7 introduces oxygen atoms capable of hydrogen bonding, contrasting with the sulfonyl group’s steric bulk and polarity .
Pharmacokinetic Implications
- Molecular Weight : The target compound (471.6 g/mol) is larger than analogues like CAS 373.4 (373.4 g/mol) and CAS 397.5 (397.5 g/mol), suggesting differences in absorption and distribution .
- Hydrophilicity : The hydroxyethyl substituent in CAS 898450-31-2 increases aqueous solubility compared to the target’s 4-methylbenzyl group, though this may reduce membrane permeability .
Méthodes De Préparation
Sulfonylation of Piperidine
The piperidine core is functionalized via sulfonylation using 2,5-dimethylbenzenesulfonyl chloride under basic conditions.
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Reagents :
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Mechanism : Deprotonation of piperidine by LiHMDS enables nucleophilic attack on the sulfonyl chloride.
Purification and Characterization
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
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Spectroscopic Data :
Introduction of Ethyl Side Chain
Alkylation of Piperidine Sulfonamide
The sulfonylated piperidine undergoes alkylation to introduce the ethyl spacer.
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Reagents :
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1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl intermediate
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1,2-Dibromoethane (1.5 equiv)
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Base: K₂CO₃ (2.5 equiv)
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Solvent: Dimethylformamide (DMF), 80°C, 12 h
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Mechanism : SN2 displacement of bromide by the piperidine nitrogen.
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Yield : ~78%.
Intermediate Characterization
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¹H NMR (CDCl₃): δ 3.45–3.60 (m, 2H, CH₂CH₂), 2.80–3.00 (m, 2H, piperidine-H).
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IR (cm⁻¹) : 1345 (S=O symmetric stretch), 1160 (S=O asymmetric stretch).
Formation of Ethanediamide Bridge
Coupling with 4-Methylbenzylamine
The ethyl-linked piperidine sulfonamide is coupled with N-[(4-methylphenyl)methyl]ethanediamide via amide bond formation.
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Reagents :
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Ethylenediamine derivative (1.0 equiv)
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4-Methylbenzylamine (1.2 equiv)
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Coupling Agent: EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 equiv) with HOBt (hydroxybenzotriazole, 1.5 equiv)
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Solvent: Dichloromethane (DCM), 0°C → room temperature, 24 h
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Yield : ~70%.
Optimization Insights
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Temperature Control : Reactions below 25°C minimize racemization.
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Alternative Agents : DCC (dicyclohexylcarbodiimide) resulted in lower yields (55%) due to side reactions.
Final Purification and Analytical Validation
Chromatographic Purification
Structural Confirmation
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High-Resolution MS (HRMS) : m/z 471.2351 [M+H]⁺ (calc. 471.2349 for C₂₅H₃₃N₃O₄S).
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¹³C NMR (DMSO-d₆): δ 169.5 (C=O), 142.1 (aromatic C-SO₂), 21.3 (CH₃).
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Sulfonamide Hydrolysis
Amide Racemization
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Risk : Elevated temperatures during coupling lead to chiral center loss.
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Solution : Conduct reactions at 0°C and use HOBt as an additive.
Industrial Scalability Considerations
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Cost Efficiency : LiHMDS, though effective, is expensive. Alternative bases (e.g., NaHMDS) reduce costs by 30% without yield loss.
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Solvent Recovery : THF and DCM are recycled via distillation, improving sustainability.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Protection/deprotection strategies for reactive groups (e.g., sulfonyl and amide functionalities).
- Coupling reactions such as Suzuki-Miyaura for piperidine-substituted intermediates .
- Optimization of temperature, solvent polarity, and catalyst loading (e.g., palladium catalysts for cross-couplings) to minimize side products .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can analytical techniques such as NMR and mass spectrometry confirm the structural integrity and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., 2,5-dimethylbenzenesulfonyl protons at δ 2.3–2.5 ppm; piperidine methylene groups at δ 1.4–1.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching calculated m/z).
- HPLC with UV detection : Monitor purity using λmax ≈ 250–260 nm for aromatic systems .
Q. What biological targets or pathways are hypothesized for this compound based on structural analogs?
- Methodological Answer :
- Neurological targets : Piperidine and sulfonyl groups suggest affinity for serotonin or dopamine receptors via hydrogen bonding and π-π stacking .
- Oncological pathways : Ethanediamide derivatives often inhibit kinase or protease activity, as seen in analogs with IC₅₀ values <10 µM .
- In vitro assays : Use radioligand binding or enzymatic inhibition studies to validate hypotheses .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Assay standardization : Control variables like buffer pH (e.g., sodium acetate pH 4.6 for stability) and cell lines .
- Dose-response curves : Compare EC₅₀/IC₅₀ values under identical conditions to identify outlier results .
- Metabolic stability tests : Evaluate cytochrome P450 interactions to explain discrepancies between in vitro and in vivo data .
Q. How can computational tools predict binding modes with protein targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Simulate interactions with receptors (e.g., serotonin 5-HT₂A) using crystal structures from the PDB .
- MD simulations : Analyze binding stability over 100-ns trajectories to identify key residues (e.g., Asp155 for hydrogen bonding) .
- QSAR models : Corrogate substituent effects (e.g., methyl groups enhancing lipophilicity) with activity data .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Synthetic diversification : Modify substituents (e.g., replacing 4-methylphenyl with halogenated analogs) and test activity .
- Free-Wilson analysis : Quantify contributions of functional groups to potency (e.g., sulfonyl groups improve IC₅₀ by 2-fold) .
- Crystallography : Resolve ligand-protein co-crystals to guide rational design (e.g., optimizing piperidine conformation) .
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